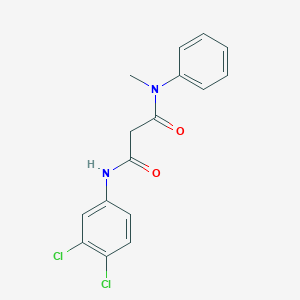
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a member of the amide class of compounds and is often used as a tool compound to study various biological and biochemical processes. In
Mécanisme D'action
Target of Action
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide, also known as DCMU, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.
Mode of Action
The compound acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the absorption of light and the transfer of energy through the photosystems, leading to the production of ATP and NADPH. By blocking electron flow, N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide effectively shuts down these reactions, thereby reducing the production of ATP and NADPH .
Result of Action
The primary result of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide’s action is the inhibition of photosynthesis . This leads to a reduction in the plant’s ability to produce energy and essential biomolecules, ultimately causing growth inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide. Factors such as light intensity, temperature, and pH can affect the compound’s absorption, distribution, and activity. Additionally, the presence of other substances in the environment, such as soil components or other chemicals, can interact with the compound and potentially alter its effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide in lab experiments is its specificity. It has a well-defined mechanism of action and can be used to selectively inhibit the activity of certain ion channels in cells. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when using it in experiments.
Orientations Futures
There are several future directions for research involving N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide. One area of interest is the development of new compounds based on the structure of this compound that have improved specificity and reduced toxicity. Another area of interest is the use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling and apoptosis.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide involves the reaction of 3,4-dichloroaniline with N-methyl-N-phenylpropane-1,3-diamine in the presence of a catalyst such as palladium on carbon. The reaction yields this compound as a white crystalline solid with a melting point of 144-146°C.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide has been widely used in scientific research as a tool compound to study various biological and biochemical processes. It has been used to study the role of calcium ions in cellular signaling, the effects of oxidative stress on cells, and the regulation of apoptosis. This compound has also been used to study the role of ion channels in the nervous system and the effects of various drugs on these channels.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-20(12-5-3-2-4-6-12)16(22)10-15(21)19-11-7-8-13(17)14(18)9-11/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCXBLTJZNVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

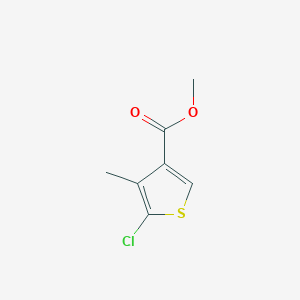
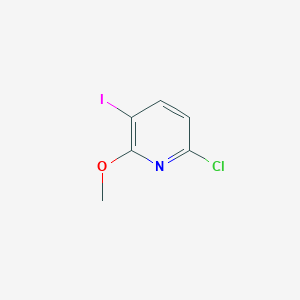

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)
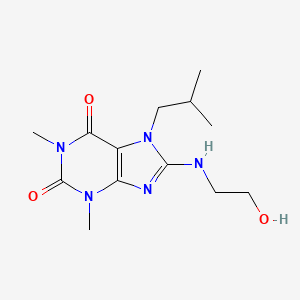
![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)
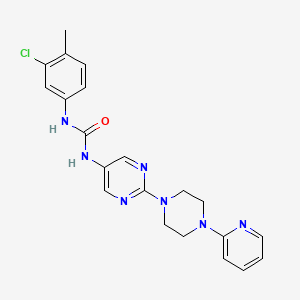
![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)
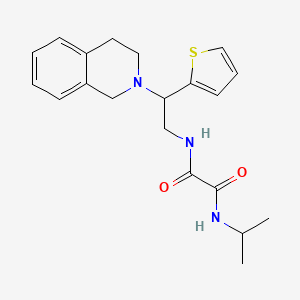
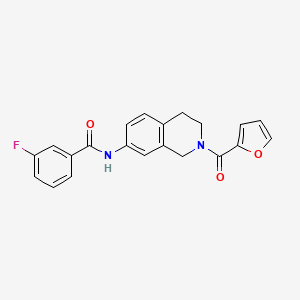
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)
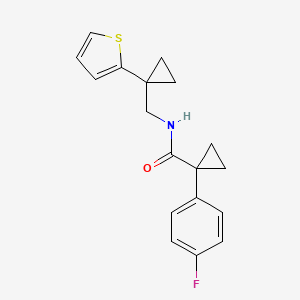
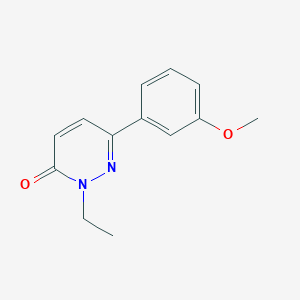
![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)